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Introduction

JNJ-4355 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein
Myeloid Cell Leukemia 1 (MCL-1).[1] Overexpression of MCL-1 is a known resistance
mechanism to various cancer therapies and is frequently observed in hematological
malignancies, making it a compelling therapeutic target.[2] INJ-4355 was developed to
address the shortcomings of first-generation MCL-1 inhibitors by offering improved
physicochemical properties, including high solubility and a short pharmacokinetic profile, which
allows for tight control of exposure and a better therapeutic index.[3] These application notes
provide a summary of the preclinical data for INJ-4355 and detailed protocols for its
experimental use in hematological cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for INJ-4355 based on preclinical
studies.

Table 1: Physicochemical Properties of INJ-4355[1][2]
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Property Value

CHI LogD (pH 7.4) 2.35

Polar Surface Area (EPSA) 151 A2

Equilibrium Solubility 3.14 mM (in pH 7 buffer)
Protein Binding 99.93%

Table 2: In Vitro Potency and Selectivity of INJ-4355

Assay Type Cell Line | Target Value

MCL-1 Binding Affinity (Ki) Human MCL-1 18 pM[1] (HTRF assay)[4]

Cellular Potency (ACso) MOLP-8 8.7 nM (CellTiter-Glo)[4]

Cellular Potency (ACso) MOLP-8 12 nM (Caspase-Glo)[5]

Cellular Potency (ACso) AML Patient Samples 0-29-75 M (in 25 of 27
samples)[2]

Selectivity vs. BCL-XL (Ki) Human BCL-XL >5000 nM[3]

Selectivity vs. BCL2 (Ki) Human BCL2 >3750 nM[4][5]

Selectivity vs. BFL-1/A1 (Ki) Human BCL2A1 >5000 nM[4][5]

Table 3: In Vivo Efficacy of INJ-4355[1][3]

Xenograft Model Cell Line Treatment Regimen Outcome

) Complete tumor
] Single 10 mg/kg ]
Multiple Myeloma MOLP-8 ) regression for over 25
intravenous (1V) dose
days.[3]

Confirmed disruption
AML MOLM13 Not specified of MCL-1:BAK
complex.[1][3]
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Signaling Pathway

JNJ-4355 functions by directly binding to the BH3-binding groove of the MCL-1 protein, thereby
preventing it from sequestering pro-apoptotic proteins like BAK. This frees BAK to oligomerize
at the mitochondrial outer membrane, leading to mitochondrial outer membrane
permeabilization (MOMP), caspase activation, and ultimately, apoptosis.

With JNJ-4355 Treatment

Binds to

BH3 groove Releases
JINJ-4355 MCL-1 Free BAK

Normal State (Pro-Survival)

Apoptosis Induced

MCL-1:BAK Complex Apoptosis Blocked

Click to download full resolution via product page
Mechanism of Action of JNJ-4355.

Experimental Protocols
Cell Culture of MOLP-8 Cells

Materials:
e MOLP-8 cell line

e RPMI-1640 medium
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Fetal Bovine Serum (FBS), heat-inactivated
Penicillin-Streptomycin solution (100x)
Sterile cell culture flasks (T-75)

Sterile centrifuge tubes (15 mL and 50 mL)
Incubator (37°C, 5% CO2)

Hemocytometer or automated cell counter

Protocol:

Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS
and 1% Penicillin-Streptomycin.

Thaw a cryopreserved vial of MOLP-8 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed
complete growth medium.

Centrifuge at 300 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth
medium.

Transfer the cell suspension to a T-75 flask.
Incubate at 37°C with 5% COa.

Monitor cell density and viability. Subculture cells every 2-3 days by diluting the cell
suspension to a seeding density of approximately 0.5 x 10° cells/mL. MOLP-8 cells grow in
suspension.

In Vitro Cell Viability Assay (ACso Determination)

This protocol is based on a luminescent cell viability assay, such as CellTiter-Glo®, which

measures ATP levels.
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Seed MOLP-8 cells in
96-well plates

:

Prepare serial dilutions
of INJ-4355

;

Add INJ-4355 to wells
(include vehicle control)

:

Incubate for 72 hours
at 37°C, 5% CO:

:

Add CellTiter-Glo® Reagent

;

Incubate for 10 minutes
at room temperature

:

Measure luminescence
on a plate reader

:

Analyze data and calculate ACso

Click to download full resolution via product page

Workflow for In Vitro Cell Viability Assay.
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Materials:

MOLP-8 cells in logarithmic growth phase

o Complete growth medium

e JNJ-4355 stock solution (e.g., 10 mM in DMSO)

o Sterile 96-well white-walled, clear-bottom microplates
o CellTiter-Glo® Luminescent Cell Viability Assay kit

o Multichannel pipette

e Luminometer plate reader

Protocol:

e Harvest and count MOLP-8 cells. Adjust the cell density to 1 x 10° cells/mL in complete
growth medium.

o Dispense 100 pL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

e Prepare a 2x serial dilution of INJ-4355 in complete growth medium. A typical concentration
range would span from 1 nM to 10 uM. Include a vehicle control (DMSO) at the same final
concentration as the highest drug concentration.

e Add 100 pL of the diluted JNJ-4355 or vehicle control to the appropriate wells. The final
volume in each well will be 200 pL.

 Incubate the plate for 72 hours at 37°C in a 5% CO:z incubator.

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
e Add 100 pL of CellTiter-Glo® reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

e Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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e Measure the luminescence using a plate reader.

e Plot the luminescence values against the log of the JINJ-4355 concentration and fit the data
to a four-parameter logistic curve to determine the ACso value.

In Vivo Tumor Xenograft and Efficacy Study
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Subcutaneously implant
MOLP-8 cells into
immunocompromised mice

:

Monitor tumor growth until
tumors reach ~150-200 mm3

l

Randomize mice into
treatment and control groups

i

Administer a single IV dose
of INJ-4355 (10 mg/kg)
or vehicle

:

Measure tumor volume and
body weight 2-3 times weekly

:

Continue monitoring until
study endpoint (e.g., >25 days)

:

Analyze tumor growth inhibition
and regression data

Click to download full resolution via product page

Workflow for In Vivo Xenograft Efficacy Study.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b12394187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
MOLP-8 cells

Matrigel (optional)

Sterile PBS

JNJ-4355 formulated for intravenous administration

Vehicle control

Calipers

Animal scale

Protocol:

Harvest MOLP-8 cells and resuspend them in sterile PBS (with or without Matrigel) at a
concentration of 50 x 10° cells/mL.

Subcutaneously inject 100 uL of the cell suspension (5 x 10 cells) into the flank of each

mouse.

Monitor the mice for tumor formation. Measure tumor dimensions with calipers 2-3 times per
week. Tumor volume can be calculated using the formula: (Length x Width?)/2.

When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment
and vehicle control groups.

Administer a single intravenous (tail vein) bolus dose of JNJ-4355 (10 mg/kg) to the
treatment group. Administer an equivalent volume of the vehicle to the control group.

Continue to measure tumor volume and mouse body weight 2-3 times per week for the
duration of the study (e.g., >25 days).
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e At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,
pharmacodynamic marker analysis like MCL-1:BAK complex disruption via co-
immunoprecipitation).

o Plot the mean tumor volume for each group over time to assess tumor growth inhibition and
regression. Analyze for statistical significance.

Disclaimer: These protocols are intended as a guide and may require optimization based on
specific laboratory conditions and reagents. All animal experiments must be conducted in
accordance with institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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